molecular formula C12H13NO3 B2468960 Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate CAS No. 146500-35-8

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate

Cat. No.: B2468960
CAS No.: 146500-35-8
M. Wt: 219.24
InChI Key: STZZOCFZROLYDA-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a methyl ester group

Preparation Methods

The synthesis of Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate typically involves the reaction of proline derivatives with phenyl-substituted reagents under specific conditions. One common method includes the esterification of 5-oxo-1-phenylpyrrolidine-2-carboxylic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)10-7-8-11(14)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZZOCFZROLYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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